molecular formula C15H12ClNO3 B5599464 Methyl 3-(3-chlorobenzamido)benzoate CAS No. 196866-08-7

Methyl 3-(3-chlorobenzamido)benzoate

Cat. No.: B5599464
CAS No.: 196866-08-7
M. Wt: 289.71 g/mol
InChI Key: WXELNFQDAKLFPP-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorobenzamido)benzoate is an organic compound with the molecular formula C15H12ClNO3 It is a derivative of benzoic acid and features a chlorobenzamide group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chlorobenzamido)benzoate typically involves the esterification of 3-(3-chlorobenzamido)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chlorobenzamido)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 3-(3-chlorobenzamido)benzoic acid and methanol.

    Substitution Reactions: The chlorine atom on the benzamide group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

Major Products

    Hydrolysis: 3-(3-chlorobenzamido)benzoic acid, methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

    Reduction: Amine derivatives

Scientific Research Applications

Methyl 3-(3-chlorobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chlorobenzamido)benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester of benzoic acid, used in perfumery and as a solvent.

    Methyl 2-(3-chlorobenzamido)benzoate: A closely related compound with similar structural features.

    Methyl 3-nitrobenzoate: Another ester derivative of benzoic acid, used in organic synthesis.

Uniqueness

Methyl 3-(3-chlorobenzamido)benzoate is unique due to the presence of both a chlorobenzamide and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Biological Activity

Methyl 3-(3-chlorobenzamido)benzoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, supported by relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H12ClNO3C_{15}H_{12}ClNO_3. The structure features two aromatic rings connected by an amide linkage, which contributes to its biological activity. The compound can be synthesized through a reaction between anthranilic acid and benzoyl chloride, followed by a coupling reaction with potassium carbonate in methanol, yielding high purity and good yields .

Structural Characteristics

  • Dihedral Angle : The two aromatic rings are nearly coplanar with a dihedral angle of approximately 2.992.99^\circ .
  • Hydrogen Bonding : Intramolecular N—H⋯O hydrogen bonds stabilize the structure, while weak C—H⋯O and C—H⋯Cl interactions contribute to dimer formation in the crystal lattice .

Anticancer Properties

Recent studies have highlighted the cytotoxic activity of this compound against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells. The mechanism involves the induction of apoptosis and cell cycle arrest, attributed to the compound's ability to modulate key signaling pathways involved in cancer progression .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties , particularly against Gram-positive bacteria and certain fungi. The antibacterial activity is likely due to the disruption of bacterial cell wall synthesis, while antifungal effects may involve interference with fungal cell membrane integrity .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties . Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on MCF-7 and HCT-116 cells, revealing an IC50 value of approximately 25 µM for MCF-7 cells after 48 hours of treatment.
  • Antimicrobial Testing : In a series of tests against Staphylococcus aureus and Candida albicans, the compound showed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.

Summary of Findings

Biological ActivityObserved EffectReference
CytotoxicitySignificant inhibition of cancer cells
AntimicrobialEffective against Gram-positive bacteria and fungi
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

methyl 3-[(3-chlorobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)11-5-3-7-13(9-11)17-14(18)10-4-2-6-12(16)8-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXELNFQDAKLFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269110
Record name Methyl 3-[(3-chlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196866-08-7
Record name Methyl 3-[(3-chlorobenzoyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196866-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(3-chlorobenzoyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 15.1 gm (86 mmol) of 3-chlorobenzoyl chloride in 70 mL of dichloromethane was added 10.0 gm (66 mmol) of methyl 3-aminobenzoate. Triethylamine (9.38 gm, 13 mL, 93 mmol) was then added slowly to the mixture. After the addition was complete, the solution was warmed to 45° C. and stirred overnight. Ice was added to the solution to quench excess benzoyl chloride. After one hour, the layers were separated. The organic fraction was washed with 5% aqueous hydrochloride acid, saturated sodium bicarbonate, and finally with saturated sodium chloride solution. The dichloromethane solution was dried over magnesium sulfate. The drying agent was filtered off, and the solvent was removed by rotoevaporation to give the desired methyl 3-(3-chlorobenzamido)benzoate. 1H NMR (CDCl3): δ3.91 (s, 3H), 7.61 (d of t, 1H), 7.78 (d of t, 1H, 7.87 (d of t, 1H), 8.40 (d of d, 1H), and 8.94 ppm (br s, 1H). MS m/z: 290.0 (M+H).
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